REACTION_CXSMILES
|
[CH:1]([C:4]([CH3:6])=[O:5])([CH3:3])[CH3:2].[F:7][C:8]([F:12])([F:11])[S:9]Cl>C(Cl)Cl>[CH3:2][C:1]([S:9][C:8]([F:12])([F:11])[F:7])([CH3:3])[C:4](=[O:5])[CH3:6]
|
Name
|
|
Quantity
|
334 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(=O)C
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
FC(SCl)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
DISTILLATION
|
Details
|
It was then distilled
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C)=O)(C)SC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 242 g | |
YIELD: PERCENTYIELD | 80.7% | |
YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |